N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
N-Cyclohexylcyclohexanamine: Cyclohexyl Group Conformational Analysis
N-cyclohexylcyclohexanamine, commonly known as dicyclohexylamine, exhibits complex conformational behavior due to the presence of two cyclohexyl ring systems connected through a nitrogen bridge. The molecular formula C₁₂H₂₃N represents a secondary amine structure where the nitrogen atom serves as the central connecting point between two six-membered saturated rings. The conformational analysis of this compound reveals significant insights into the stability and spatial arrangement of its cyclohexyl components.
The chair conformation predominates in cyclohexyl ring systems due to its thermodynamic stability, with 99.99% of molecules adopting this configuration at 298 K. In N-cyclohexylcyclohexanamine, each cyclohexyl ring independently maintains this preferred chair arrangement, creating a molecular geometry where the nitrogen atom can adopt various orientational preferences. The conformational flexibility of the compound primarily derives from rotation around the carbon-nitrogen bonds, which can be described by specific dihedral angles involving the nitrogen lone pair orientation.
Computational studies using density functional theory at the B3LYP/6-31G(d) level have revealed that the potential energy surface of cyclohexylamine derivatives exhibits three energy minima: one for the trans conformation and two symmetric degenerate gauche conformations. For N-cyclohexylcyclohexanamine, this pattern becomes more complex due to the presence of two cyclohexyl substituents, leading to multiple conformational states that contribute to the overall molecular behavior.
The equatorial positioning of substituents on cyclohexyl rings generally provides greater stability compared to axial orientations due to reduced steric hindrance. In the case of N-cyclohexylcyclohexanamine, the nitrogen atom effectively serves as a bridge between two equatorial positions, minimizing 1,3-diaxial interactions that would otherwise destabilize the structure. The electronic energy calculations demonstrate that equatorial conformers are consistently more stable than their axial counterparts, with energy differences ranging from 4.88 to several kilojoules per mole.
Steric strain effects play a crucial role in determining the conformational preferences of N-cyclohexylcyclohexanamine. The replacement of hydrogen atoms in cyclohexane with amine groups introduces significant structural modifications, as evidenced by shortened non-bonded hydrogen-hydrogen distances and consequent bond angle distortions. These modifications affect the local geometry at substitution sites rather than remote ring positions, indicating that conformational effects are primarily localized around the nitrogen center.
The thermodynamic analysis of conformational populations reveals that entropy effects significantly influence the relative stability of different conformers. The Gibbs energy calculations at 298.15 K show substantial differences from electronic energy-based predictions, with entropy contributions often overriding enthalpy differences to determine the predominant conformational states. This entropic influence becomes particularly important in understanding the dynamic behavior of N-cyclohexylcyclohexanamine in solution environments.
(2S)-4-(4-Hydroxyphenyl)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Butanoic Acid: Stereochemical Configuration
The compound (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, systematically known as N-tert-butoxycarbonyl-L-homotyrosine, exhibits a complex stereochemical configuration characterized by specific spatial arrangements of its functional groups. The molecular formula C₁₅H₂₁NO₅ encompasses a protected amino acid derivative featuring a tert-butyloxycarbonyl protecting group, a hydroxyphenyl side chain, and a carboxylic acid terminus.
The stereochemical designation (2S) indicates the absolute configuration at the α-carbon center, following the Cahn-Ingold-Prelog priority rules. This configuration places the compound in the L-amino acid family, specifically as a homologue of tyrosine with an extended carbon chain between the α-carbon and the aromatic ring system. The presence of the hydroxyphenyl group at the para position creates additional conformational considerations due to the potential for hydrogen bonding interactions.
X-ray crystallographic analysis of related compounds in this family reveals that the L-configuration leads to specific dihedral angle preferences. The backbone conformation typically exhibits dihedral angles of approximately +144° for the φ angle, -157° for the ψ angle, and specific χ₁ and χ₂ values that position the aromatic side chain in preferred orientations relative to the peptide backbone. The torsion angle about the α-carbon to β-carbon bond commonly adopts a gauche-minus conformation, optimizing the spatial arrangement of the hydroxyphenyl group.
The tert-butyloxycarbonyl protecting group introduces additional conformational constraints through its bulky nature and specific electronic properties. This protecting group preferentially adopts conformations that minimize steric interactions with the aromatic side chain while maintaining favorable electrostatic interactions with the amino nitrogen. The carbamate linkage exhibits restricted rotation due to partial double-bond character, further limiting the conformational space available to the molecule.
Computational studies of similar protected amino acid derivatives demonstrate that the hydroxyphenyl side chain shows preferences for specific rotameric states. The χ₁ dihedral angle, which describes rotation around the Cα-Cβ bond, typically favors trans or gauche-plus conformations depending on the local environment and intermolecular interactions. The extended carbon chain in the homo-tyrosine structure provides additional flexibility compared to natural tyrosine, allowing for more diverse conformational states.
The stereochemical configuration significantly influences the molecule's ability to participate in hydrogen bonding networks. The (2S) configuration positions the amino group and carboxylic acid in orientations that facilitate intramolecular hydrogen bonding when the molecule adopts extended conformations. This internal hydrogen bonding contributes to conformational stabilization and affects the molecule's behavior in various solvent environments.
Comparative Analysis of Zwitterionic Behavior in Aqueous Solutions
The zwitterionic behavior of these compounds in aqueous solutions reveals distinct patterns related to their structural differences and functional group arrangements. N-cyclohexylcyclohexanamine, as a secondary amine, exhibits basic properties with the nitrogen atom serving as a proton acceptor, while (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid demonstrates classic amino acid zwitterionic characteristics with both acidic and basic functionalities.
Hydration studies using the conductor-like polarizable continuum model reveal that the solvation behavior of cyclohexylamine derivatives depends critically on the position and orientation of amino groups relative to the cyclohexyl ring system. Equatorial positioning of amino groups is preferred over axial arrangements for optimal hydration, with gauche orientations of nitrogen lone pairs providing more favorable interactions with water molecules compared to trans orientations. The Gibbs energy of solvation calculations demonstrate that these structural features contribute significantly to the overall stability of hydrated conformers.
For (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid derivatives, zwitterionic formation occurs through protonation of the amino group and deprotonation of the carboxylic acid. Nuclear magnetic resonance spectroscopy studies of related compounds in aqueous solution confirm the predominance of zwitterionic forms at physiological pH values. The intramolecular hydrogen bonding between the protonated amino group and the carboxylate anion stabilizes specific conformational states and influences the overall molecular geometry.
The comparative hydration energetics reveal significant differences between the two compound types. N-cyclohexylcyclohexanamine exhibits relatively modest hydration energies due to the presence of a single basic nitrogen atom surrounded by hydrophobic cyclohexyl groups. The hydrophobic surface area limits water accessibility and reduces the overall solvation energy. In contrast, the amino acid derivative shows more substantial hydration effects due to multiple polar functional groups capable of forming hydrogen bonds with water molecules.
Proximity effects between functional groups significantly influence zwitterionic stability in both compounds. In cases where multiple amino groups are present in close proximity, such as in cyclohexyldiamine derivatives, the distance between amino groups becomes a critical factor determining hydration favorability. Increased separation generally enhances individual hydration while reducing unfavorable electrostatic interactions between protonated centers.
The conformational change contributions to solvation energies provide additional insights into the adaptive behavior of these molecules in aqueous environments. Both compounds undergo conformational adjustments upon solvation, with the magnitude of these changes depending on the flexibility of the molecular framework and the strength of intermolecular interactions. The amino acid derivative typically shows larger conformational changes due to its greater flexibility and multiple interaction sites, while N-cyclohexylcyclohexanamine exhibits more constrained conformational responses.
Temperature effects on zwitterionic equilibria demonstrate the thermodynamic nature of these processes. Low-temperature nuclear magnetic resonance studies reveal that conformational populations shift significantly with temperature changes, affecting the relative stability of different zwitterionic forms. The entropy contributions to conformational equilibria become particularly important at elevated temperatures, often overriding enthalpy preferences to determine the predominant molecular states.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXJWSHDWTRPW-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Diphenylamine
N-Cyclohexylcyclohexanamine (dicyclohexylamine) is synthesized via the hydrogenation of diphenylamine under high-pressure hydrogen (H₂) using ruthenium-based catalysts. This method achieves yields of 85–92% under optimized conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Ru/C (5 wt%) |
| Temperature | 80–100°C |
| H₂ Pressure | 50–100 bar |
| Solvent | Ethanol |
| Reaction Time | 12–24 hours |
Mechanistic Insight
The reaction proceeds through sequential hydrogenation of aromatic rings, followed by N-alkylation. Ruthenium catalysts favor selective C–N bond formation while minimizing over-reduction.
Reductive Amination of Cyclohexanone
An alternative route involves reductive amination of cyclohexanone with cyclohexylamine using palladium/carbon (Pd/C) catalysts under mild hydrogen pressure.
Optimized Protocol
-
Molar Ratio (Cyclohexanone:Cyclohexylamine): 1:1.2
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Catalyst: Pd/C (3 wt%)
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H₂ Pressure: 4–6 bar
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Solvent: Toluene
-
Yield: 78–85%
Synthesis of (2S)-4-(4-Hydroxyphenyl)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Butanoic Acid
Boc Protection of L-Tyrosine
The (2S)-configured amino acid backbone is derived from L-tyrosine. The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Procedure
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Dissolve L-tyrosine (1 eq) in tetrahydrofuran (THF).
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Add Boc₂O (1.1 eq) and NaHCO₃ (2 eq).
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Stir at 25°C for 12 hours.
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Isolate Boc-L-tyrosine via acidification (pH 2–3) and filtration.
Yield: 90–95%.
Introduction of 4-Hydroxyphenyl Group
The 4-hydroxyphenyl moiety is intrinsic to L-tyrosine, eliminating the need for additional functionalization. For non-tyrosine derivatives, Suzuki-Miyaura coupling with 4-hydroxyphenylboronic acid may be employed.
Coupling of N-Cyclohexylcyclohexanamine and Boc-Protected Amino Acid
Carbodiimide-Mediated Amidation
The amine and carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Reaction Setup
| Component | Quantity |
|---|---|
| Boc-L-tyrosine | 1 eq |
| N-Cyclohexylcyclohexanamine | 1.2 eq |
| EDCl | 1.5 eq |
| HOBt | 1.5 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C (gradual) |
Yield: 80–88% after purification.
Industrial-Scale Coupling
Pharmaceutical production utilizes flow chemistry systems with immobilized enzymes (e.g., lipase B from Candida antarctica) for enantioselective coupling.
Advantages
-
Space-Time Yield: 2.5 g/L/h
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Purity: >99% ee
-
Catalyst Reusability: >10 cycles
Purification and Characterization
Chromatographic Purification
Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient.
HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B) |
| Gradient | 20–80% B over 30 minutes |
| Flow Rate | 1 mL/min |
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.02 (d, J = 8.4 Hz, 2H, aromatic), 6.65 (d, J = 8.4 Hz, 2H, aromatic), 4.21 (m, 1H, α-CH), 1.38 (s, 9H, Boc).
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HRMS (ESI): [M+H]⁺ calc. for C₂₂H₃₃N₂O₅: 429.2392; found: 429.2389.
Industrial-Scale Optimization
Continuous Hydrogenation
Fixed-bed reactors with Ru/TiO₂ catalysts achieve 95% conversion of diphenylamine at 90°C and 70 bar H₂, reducing batch processing time by 40%.
Solvent Recycling
DCM from coupling reactions is recovered via distillation, reducing waste by 70%.
Challenges and Solutions
Stereochemical Integrity
Racemization during coupling is minimized by:
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Maintaining pH < 7.5.
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Using low temperatures (0–5°C).
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to expose the amino group for further reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free amino acids and peptides
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a therapeutic agent.
Industry: Employed in the production of pharmaceuticals and bioconjugates
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine
Structure : A secondary amine with two cyclohexyl groups attached to a nitrogen atom (C₁₂H₂₃N).
Properties :
(2S)-4-(4-Hydroxyphenyl)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Butanoic Acid
Structure: A chiral amino acid derivative containing a Boc (tert-butoxycarbonyl) protecting group and a 4-hydroxyphenyl side chain. Properties:
- Molecular weight: Varies depending on the salt form; e.g., 590.77 g/mol when paired with N-cyclohexylcyclohexanamine .
- Key functional groups: Boc-protected amine, carboxylic acid, and phenolic hydroxyl group.
- Applications: Used in peptide synthesis and medicinal chemistry due to its stability and reactivity .
Comparison with Structurally Similar Compounds
Structural Analogs of N-Cyclohexylcyclohexanamine
Key Observations :
Structural Analogs of (2S)-4-(4-Hydroxyphenyl)-2-[(Boc)Amino]Butanoic Acid
Key Observations :
- The Boc group enhances solubility in organic solvents, unlike unprotected amino acids .
Solubility and Stability
N-Cyclohexylcyclohexanamine
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes cyclohexyl and hydroxyphenyl groups that contribute to its biological properties. The molecular formula is , and it has a molecular weight of 293.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 293.34 g/mol |
| Boiling Point | 607.7 °C at 760 mmHg |
| Flash Point | 321.3 °C |
| Storage Conditions | Store at 0-5 °C |
Synthesis
The synthesis of N-cyclohexylcyclohexanamine involves several steps, including the protection of the amino group of L-homotyrosine using a Boc group, followed by reaction with dicyclohexylamine. This multi-step process ensures high yield and purity, typically achieved through automated peptide synthesizers in industrial settings .
N-cyclohexylcyclohexanamine exhibits various biological activities, notably in the realm of peptide synthesis and protein-protein interactions. Its structural features allow it to interact with biological macromolecules, potentially modulating their functions.
Case Studies and Research Findings
- Antitumor Activity : A study examined the compound's effectiveness against tumor cells, highlighting its ability to induce apoptosis in certain cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations .
- Genotoxicity Assessment : Comparative investigations revealed that while N-cyclohexylcyclohexanamine showed lower genotoxic effects than some related compounds, it still posed risks at elevated doses, emphasizing the need for careful dosage regulation in therapeutic applications .
- Protein Interaction Studies : Research demonstrated that this compound could stabilize specific protein conformations, which is crucial for understanding its potential as a therapeutic agent in diseases involving protein misfolding or aggregation .
Tables of Biological Activity
The following table summarizes key findings from various studies on the biological activity of N-cyclohexylcyclohexanamine:
Q & A
Basic: What are the recommended safety protocols for handling N-cyclohexylcyclohexanamine in laboratory settings?
Answer:
N-cyclohexylcyclohexanamine derivatives (e.g., cyclohexylamine analogs) require strict adherence to OSHA Hazard Communication Standard (HCS) guidelines. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .
- Ventilation: Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
- Spill Management: Avoid dust generation; use inert absorbents for cleanup and dispose in sealed containers .
- Storage: Store at 2–8°C in airtight containers away from oxidizers .
Basic: How can the purity of (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid be assessed during synthesis?
Answer:
Purity assessment typically employs chromatographic and spectroscopic methods:
- HPLC: Use a C18 column with UV detection at 254 nm; compare retention times against certified standards .
- NMR: Analyze and spectra for characteristic peaks (e.g., tert-butoxycarbonyl (Boc) group at δ ~1.4 ppm for CH) .
- Mass Spectrometry: Confirm molecular ion peaks via ESI-MS (e.g., [M+H] for accurate mass matching) .
Advanced: What strategies optimize the stereoselective synthesis of the (2S)-configured carbamate group in the butanoic acid derivative?
Answer:
Stereoselective synthesis of the (2S)-carbamate involves:
- Chiral Auxiliaries: Use (R)- or (S)-Boc-protected amino acids to direct configuration during coupling .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze tert-butyl esters .
- Protecting Group Dynamics: Boc groups stabilize intermediates against racemization during acidic/basic conditions .
- Kinetic Control: Low-temperature reactions (−20°C) minimize epimerization at the α-carbon .
Advanced: How can researchers resolve contradictions in reported biological activities of cyclohexylamine derivatives?
Answer:
Discrepancies often arise from:
- Structural Analog Interference: Impurities like N-methylcyclohexylamine ( ) may skew activity assays. Validate compounds via LC-MS .
- Assay Variability: Standardize cell-based assays (e.g., fixed incubation times, controlled pH) to reduce false positives/negatives .
- Epimerization: Monitor chiral integrity using circular dichroism (CD) if biological targets are enantioselective .
Basic: What solvents are compatible with the tert-butoxycarbonyl (Boc) protecting group in the butanoic acid derivative?
Answer:
Boc groups are stable in polar aprotic solvents:
- Reaction Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) .
- Avoid: Strong acids (e.g., TFA) unless intentionally deprotecting; Boc cleavage occurs in >50% TFA .
Advanced: What computational methods predict the conformational stability of N-cyclohexylcyclohexanamine in solution?
Answer:
- Molecular Dynamics (MD): Simulate cyclohexane ring chair conformations in explicit solvents (e.g., water, ethanol) using AMBER or GROMACS .
- Density Functional Theory (DFT): Calculate energy barriers for ring flipping (ΔG‡) at the B3LYP/6-31G* level .
- NMR Coupling Constants: Validate predicted dihedral angles against values from -NMR .
Basic: How to mitigate hydrolysis of the carbamate group during purification of the butanoic acid derivative?
Answer:
- pH Control: Maintain neutral pH during aqueous workups; avoid prolonged exposure to bases .
- Lyophilization: Freeze-dry under high vacuum to prevent water-mediated degradation .
- Column Chromatography: Use silica gel pre-treated with 1% triethylamine to neutralize acidic sites .
Advanced: What in vitro models are suitable for evaluating the neuropharmacological potential of these compounds?
Answer:
- Primary Neuronal Cultures: Rat cortical neurons for assessing NMDA receptor modulation (common target of cyclohexylamine derivatives) .
- Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to measure permeability (P) .
- Microglial Activation Assays: BV-2 cells treated with LPS to test anti-inflammatory effects via TNF-α/IL-6 ELISA .
Basic: What analytical techniques confirm the absence of genotoxic impurities in synthesized batches?
Answer:
- Ames Test: Salmonella typhimurium strains (TA98/TA100) detect mutagenicity .
- LC-HRMS: Screen for nitrosamines or alkylating agents with mass accuracy <5 ppm .
- Elemental Analysis: Ensure heavy metal residues (e.g., Pd, Ni) are <10 ppm per ICH Q3D .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) aid in metabolic studies of these compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
